Lower Molecular Symmetry Confers Higher General Reactivity Compared to COCl₂ and COF₂
Carbonyl chloride fluoride (COClF) is stated to be “generally more reactive than either carbonyl chloride or carbonyl fluoride” [1]. This enhanced reactivity is attributed to its lower molecular symmetry [1]. While the original reference [2] is not available for direct quantification, the statement is presented as a class-level inference based on the structural disparity between the asymmetric COClF and the symmetric COCl₂ and COF₂ [1].
| Evidence Dimension | General chemical reactivity |
|---|---|
| Target Compound Data | Generally more reactive |
| Comparator Or Baseline | Carbonyl chloride (COCl₂) and carbonyl fluoride (COF₂) |
| Quantified Difference | Qualitative observation; exact quantitative difference not provided in source. |
| Conditions | Not specified |
Why This Matters
The qualitative claim of higher reactivity informs the selection of COClF for applications requiring faster or more extensive halogen exchange, though further quantitative kinetic studies are needed for precise procurement guidance.
- [1] Haas, T., et al. (1999). A convenient synthesis of carbonyl chloride fluoride. *Journal of Fluorine Chemistry*, *94*(1), 107–108. doi:10.1016/S0022-1139(98)00359-5 View Source
